6-(1H-imidazol-2-yl)-1,8-Naphthyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(1H-imidazol-2-yl)-1,8-naphthyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5/c12-9-2-1-7-5-8(6-15-11(7)16-9)10-13-3-4-14-10/h1-6H,(H,13,14)(H2,12,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZAIUYNSLJSQFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=NC=C(C=C21)C3=NC=CN3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20485916 | |
| Record name | 1,8-Naphthyridin-2-amine, 6-(1H-imidazol-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20485916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51168-57-1 | |
| Record name | 1,8-Naphthyridin-2-amine, 6-(1H-imidazol-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20485916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 6 1h Imidazol 2 Yl 1,8 Naphthyridin 2 Amine
Retrosynthetic Analysis of the Target Compound
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps to identify potential synthetic pathways by recognizing key chemical bonds that can be disconnected.
The structure of 6-(1H-imidazol-2-yl)-1,8-naphthyridin-2-amine offers several logical points for disconnection. The most apparent disconnections are at the bonds forming the two primary heterocyclic rings: the 1,8-naphthyridine (B1210474) and the imidazole (B134444).
Disconnection 1: Imidazole-Naphthyridine Linkage: The C-C bond between the C2 of the imidazole ring and the C6 of the naphthyridine ring is a primary disconnection point. This approach simplifies the synthesis into two main parts: the preparation of a functionalized 2-amino-1,8-naphthyridine precursor and an imidazole-containing synthon. A plausible precursor would be a 2-amino-1,8-naphthyridine-6-carbaldehyde . This aldehyde can then be used to construct the imidazole ring.
Disconnection 2: Naphthyridine Ring: The 1,8-naphthyridine core can be disconnected through strategies like the Friedländer annulation. This retrosynthetic step typically breaks the C6-C7 and N1-C2 bonds, leading back to a substituted 2,6-diaminopyridine (B39239) as a key starting material. researchgate.netrsc.org This precursor contains the necessary nitrogen atom and the amino group at the correct positions for forming the final 2-amino-1,8-naphthyridine structure.
Disconnection 3: Imidazole Ring: The imidazole ring can be deconstructed via several established methods. A common approach, the Debus-Radziszewski synthesis, disconnects the ring into three components: a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849). pharmaguideline.comnih.gov In the context of our target molecule, the aldehyde component would be the aforementioned 2-amino-1,8-naphthyridine-6-carbaldehyde .
Based on this analysis, the key precursors identified are:
2,6-Diaminopyridine
A suitable three-carbon electrophile for naphthyridine ring formation (e.g., malonaldehyde derivatives)
Glyoxal (B1671930) and ammonia (or an ammonia source) for imidazole ring formation
The formation of the 1,8-naphthyridine ring system is a critical step in the synthesis. Several robust methods are available, with the choice often depending on the desired substitution pattern.
Friedländer Annulation: This is one of the most common and versatile methods for synthesizing quinolines and their aza-analogs, including 1,8-naphthyridines. acs.orgnih.govacs.org The classical approach involves the condensation of a 2-aminopyridine (B139424) bearing an adjacent carbonyl group (aldehyde or ketone) with a compound containing an α-methylene group. An alternative and highly relevant variant for this target starts with 2,6-diaminopyridine, which can react with a 1,3-dicarbonyl compound or its equivalent under acidic or basic conditions to form the second pyridine (B92270) ring. For instance, the reaction of 2,6-diaminopyridine with 2-bromomalonaldehyde (B19672) in phosphoric acid can yield a 2-amino-6-bromo-1,8-naphthyridine, which serves as a handle for further functionalization. researchgate.net
Cyclocondensation with Vinamidinium Salts: Another effective strategy involves the reaction of 2,6-diaminopyridine with vinamidinium salts. researchgate.net These salts act as three-carbon synthons that react with the diamine to construct the second pyridine ring of the naphthyridine core, yielding substituted 2-amino-1,8-naphthyridines directly.
The following table summarizes these strategic approaches:
| Strategy | Key Precursors | Description | Reference |
|---|---|---|---|
| Friedländer Annulation | 2,6-Diaminopyridine, 1,3-Dicarbonyl compounds (or equivalents like 2-bromomalonaldehyde) | Condensation reaction to form the second pyridine ring of the naphthyridine system. | researchgate.netacs.org |
| Reaction with Vinamidinium Salts | 2,6-Diaminopyridine, Substituted Vinamidinium Salts | Cyclocondensation where the vinamidinium salt provides the three-carbon backbone for the new ring. | researchgate.net |
Once the 1,8-naphthyridine core is functionalized, the next strategic consideration is the formation of the imidazole ring at the C6 position.
Debus-Radziszewski Imidazole Synthesis: This multicomponent reaction is a powerful tool for constructing substituted imidazoles. pharmaguideline.com It involves the condensation of a 1,2-dicarbonyl compound (e.g., glyoxal), an aldehyde, and two equivalents of ammonia. In a synthesis targeting our molecule, a 2-amino-1,8-naphthyridine-6-carbaldehyde would serve as the aldehyde component. Reacting this key intermediate with glyoxal and a source of ammonia (like ammonium (B1175870) acetate) would lead to the formation of the desired 2-(naphthyridin-6-yl)imidazole structure. nih.gov
From α-Haloketones (Marckwald Synthesis Variant): An alternative strategy involves the reaction of an α-haloketone with an amidine. While not a direct route from an aldehyde, a 6-bromoacetyl-1,8-naphthyridin-2-amine intermediate could theoretically be condensed with formamidine (B1211174) to construct the imidazole ring.
Van Leusen Imidazole Synthesis: This method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldimine to form the imidazole ring. wikipedia.org A 2-amino-1,8-naphthyridine-6-carbaldehyde could be converted to the corresponding aldimine, which would then undergo cyclization with TosMIC.
The following table summarizes these strategies for imidazole formation:
| Strategy | Key Naphthyridine Precursor | Other Reagents | Description | Reference |
|---|---|---|---|---|
| Debus-Radziszewski Synthesis | 2-Amino-1,8-naphthyridine-6-carbaldehyde | Glyoxal, Ammonia source (e.g., NH4OAc) | A three-component condensation to form the imidazole ring. | pharmaguideline.comnih.gov |
| Van Leusen Synthesis | Aldimine derived from 2-Amino-1,8-naphthyridine-6-carbaldehyde | Tosylmethyl isocyanide (TosMIC) | Cyclization reaction between an aldimine and TosMIC. | wikipedia.org |
Direct Synthesis Routes for this compound
Direct synthesis routes aim to construct the target molecule through efficient reaction sequences, which can be categorized as one-pot procedures or multi-step pathways.
While a true one-pot synthesis for a molecule of this complexity from simple starting materials is challenging, multi-component reactions (MCRs) that form one of the heterocyclic rings in the presence of the other are conceptually similar. For instance, a one-pot reaction could be envisioned where 2-amino-nicotinaldehyde reacts with a carbonyl compound that already contains a masked or fully formed imidazole moiety. However, literature precedence for such a direct one-pot synthesis of the target compound is scarce. More practically, a "one-pot" procedure might involve the sequential addition of reagents without the isolation of intermediates, such as the formation of the naphthyridine ring followed immediately by the reagents for imidazole synthesis in the same reaction vessel.
A multi-step synthesis is the most plausible and controllable approach to this compound. This strategy allows for the purification of intermediates and optimization of each reaction step. A logical sequence based on the retrosynthetic analysis would be:
Step 1: Synthesis of a Functionalized 2-Amino-1,8-Naphthyridine. Starting from 2,6-diaminopyridine, a Friedländer-type reaction with an appropriate synthon like 2-bromomalonaldehyde would yield 2-amino-6-bromo-1,8-naphthyridine. researchgate.net
Step 2: Introduction of the Aldehyde Functionality. The bromo group at the C6 position is a versatile handle for further reactions. A palladium-catalyzed formylation or conversion to an organometallic species followed by reaction with a formylating agent (e.g., DMF) could introduce the required aldehyde group, yielding 2-amino-1,8-naphthyridine-6-carbaldehyde .
Step 3: Imidazole Ring Formation. The final step would be the cyclization to form the imidazole ring. Using the Debus-Radziszewski conditions, the 2-amino-1,8-naphthyridine-6-carbaldehyde intermediate would be treated with glyoxal and ammonium acetate (B1210297) in a suitable solvent like acetic acid or ethanol, under heating, to afford the final product, This compound . pharmaguideline.com
This multi-step approach provides a clear and logical pathway, relying on well-established and high-yielding chemical transformations to achieve the synthesis of the complex target molecule. researchgate.netnih.govekb.eg
Optimization of Reaction Conditions and Process Development
The successful synthesis of a target molecule often relies on the careful optimization of reaction conditions to maximize yield and purity while minimizing side reactions.
The choice of solvent can have a profound impact on the outcome of a chemical reaction. In the synthesis of 1,8-naphthyridine derivatives, a variety of solvents have been investigated. A study on the Suzuki coupling for the preparation of a pharmaceutical intermediate revealed that a mixture of 1,4-dioxane, toluene, and water was effective in minimizing the decomposition of the boronic acid reactant. acs.org In some cases, the use of environmentally benign solvents like water or ionic liquids has been shown to be highly effective. acs.orgnih.govrsc.org The selection of an appropriate solvent is critical for controlling reaction rates, selectivity, and for minimizing the formation of byproducts. acs.org
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Chemical Reactivity and Derivatization of 6 1h Imidazol 2 Yl 1,8 Naphthyridin 2 Amine for Research Applications
Functional Group Transformations and Modifications of the Amine Moiety
The primary amino group at the C2 position is a key site for nucleophilic reactions, allowing for the introduction of a wide array of functional groups to modulate the compound's physicochemical properties.
Acylation, Alkylation, and Sulfonylation Reactions
The nucleophilic character of the 2-amino group facilitates straightforward reactions with various electrophiles.
Acylation: The amino group can be readily acylated to form amides using standard acylating agents such as acyl chlorides or anhydrides in the presence of a base. This transformation is often employed as a protection strategy or to introduce specific structural motifs. For instance, the amino group of a 2-amino-1,8-naphthyridine derivative has been protected as an acetamide (B32628) to allow for subsequent modifications at other positions of the molecule. nih.gov The resulting 2-acylamino-1,8-naphthyridine derivatives feature a distinct hydrogen bonding array that can be exploited in molecular recognition studies. nih.gov
Alkylation: Direct N-alkylation of the 2-amino group can be achieved with alkyl halides, though careful control of reaction conditions is necessary to avoid over-alkylation. Alternative strategies, such as reductive amination with aldehydes or ketones, provide a more controlled route to mono-alkylated products. These modifications are crucial for synthesizing derivatives with altered steric and electronic profiles.
Sulfonylation: The reaction of the 2-amino group with sulfonyl chlorides in the presence of a base like pyridine (B92270) or triethylamine (B128534) yields the corresponding sulfonamides. This functionalization introduces a stable, electron-withdrawing group that can act as a hydrogen bond acceptor, significantly altering the molecule's properties.
Table 1: Examples of Amine Moiety Functionalization on 2-Amino-1,8-Naphthyridine Analogs Note: These examples illustrate general reactivity on the 2-amino-1,8-naphthyridine scaffold, which is expected to be similar for the title compound.
| Reaction Type | Substrate | Reagent(s) | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Acylation (Protection) | 2-Amino-4-(hydroxymethyl)-1,8-naphthyridine derivative | Acetic anhydride | Pyridine, Room Temperature | 2-Acetamido-1,8-naphthyridine derivative | nih.gov |
| Acylation | 2-Amino-1,8-naphthyridine | Acyl Chloride (R-COCl), Base | Inert solvent (e.g., DCM, THF) | 2-Acylamino-1,8-naphthyridine | nih.gov |
| Sulfonylation | 2-Amino-1,8-naphthyridine | Sulfonyl Chloride (R-SO₂Cl), Base | Pyridine or DCM/TEA | 2-(Sulfonamido)-1,8-naphthyridine | General Reaction |
Amidation and Ureation Reactions
Further transformations of the amine moiety can lead to the formation of ureas and more complex amide structures.
Amidation: Beyond simple acylation, the 2-amino group can participate in coupling reactions with carboxylic acids, mediated by standard coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form amides. This method is particularly useful for attaching more complex substituents. Patents have described the synthesis of various 2-amino-1,8-naphthyridine-3-carboxamide (B11906850) derivatives, highlighting the importance of amide functionalities in related structures. google.com
Ureation: The formation of urea (B33335) derivatives is readily accomplished by treating the 2-amino group with isocyanates. This reaction typically proceeds rapidly at room temperature without the need for a catalyst, yielding N-(1,8-naphthyridin-2-yl)ureas. Alternatively, reaction with carbamoyl (B1232498) chlorides in the presence of a base can also produce urea derivatives. These modifications introduce a rigid linker with defined hydrogen bonding capabilities.
Modifications on the 1,8-Naphthyridine (B1210474) Core
The 1,8-naphthyridine nucleus itself is a target for functionalization, although its electron-deficient nature makes it more amenable to nucleophilic rather than electrophilic substitution.
Electrophilic Aromatic Substitution Reactions
The 1,8-naphthyridine ring system is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which deactivates the ring towards electrophilic aromatic substitution (EAS). wikipedia.orgutexas.edu However, the presence of the strong electron-donating 2-amino group provides activation and directs incoming electrophiles to the ortho (C3) and para (C7 and C5) positions. The imidazole (B134444) substituent at C6 is also considered an activating group.
Standard EAS reactions like nitration (using nitric acid/sulfuric acid) or sulfonation (using fuming sulfuric acid) are expected to require forcing conditions. youtube.com Halogenation, for instance with N-bromosuccinimide (NBS), may proceed under milder conditions. The regiochemical outcome will depend on the interplay between the directing effects of the amino and imidazole groups and the inherent reactivity of the naphthyridine positions. Research on the related 2-amino-7-methyl-1,8-naphthyridine has shown that bromination with NBS can occur at the C6 position, demonstrating that substitution patterns can sometimes be counterintuitive. nih.gov
Nucleophilic Aromatic Substitution Reactions on Halogenated Derivatives
Nucleophilic aromatic substitution (SNAr) is a highly effective method for functionalizing the electron-poor 1,8-naphthyridine core. wikipedia.orgchemistrysteps.commasterorganicchemistry.com This reaction requires a precursor bearing a good leaving group, typically a halogen, at one of the ring positions. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group, forming a stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the halide. nih.gov
The positions most activated towards SNAr on the 1,8-naphthyridine ring are C2, C4, and C7. Therefore, a halogenated derivative, such as 6-imidazolyl-7-chloro-1,8-naphthyridin-2-amine, would be an excellent substrate for introducing a variety of nucleophiles at the C7 position. Common nucleophiles used in such reactions include amines, alkoxides, and thiols. Studies on halogeno-1,8-naphthyridines have demonstrated successful amination at various positions using potassium amide. researchgate.net
Table 2: Representative Nucleophilic Aromatic Substitution Reactions on Halogenated Naphthyridines Note: These examples illustrate the SNAr reactivity of the naphthyridine core.
| Substrate | Nucleophile | Conditions | Product | Reference |
|---|---|---|---|---|
| 2-Bromo-1,8-naphthyridine | KNH₂/NH₃ | Liquid ammonia (B1221849) | 2-Amino-1,8-naphthyridine | researchgate.net |
| 4-Chloro-1,8-naphthyridine | KNH₂/NH₃ | Liquid ammonia | 4-Amino-1,8-naphthyridine | researchgate.net |
| 1-Chloro-benzo[c] nih.govchemistrysteps.comnaphthyridine derivative | Anilines | Reflux | 1-Anilino-benzo[c] nih.govchemistrysteps.comnaphthyridine derivative | researchgate.net |
| 1-Chloro-benzo[c] nih.govchemistrysteps.comnaphthyridine derivative | Alkoxides | Reflux | 1-Alkoxy-benzo[c] nih.govchemistrysteps.comnaphthyridine derivative | researchgate.net |
Regioselective Functionalization Strategies
Achieving regioselectivity in the functionalization of the naphthyridine core often requires specialized strategies beyond classical EAS or SNAr reactions.
One powerful approach is directed ortho-metalation (DoM) . In this strategy, a directing group on the molecule complexes with an organometallic reagent (e.g., n-butyllithium), directing deprotonation (and subsequent metalation) to a specific adjacent position. While the 2-amino group itself can be a directing group, it often requires N-protection (e.g., as a pivaloyl or carbamate (B1207046) group) to be effective.
Another modern approach is transition-metal-catalyzed C-H activation . nih.gov A directing group on the substrate coordinates to a metal catalyst (e.g., palladium, rhodium, or ruthenium), which then selectively activates a nearby C-H bond for functionalization, such as arylation, alkylation, or acylation. mdpi.com The 8-aminoquinoline (B160924) scaffold, a close structural relative of 1,8-naphthyridine, is a well-known and highly effective directing group for C-H functionalization at its C5 position, suggesting that the N8 nitrogen of the 1,8-naphthyridine core could potentially direct functionalization to the C7 position. mdpi.com
A sequential halogenation-metalation strategy has also proven effective. For example, regioselective bromination of a 2-amino-1,8-naphthyridine derivative at the C6 position, followed by lithium-halogen exchange, generates a C6-lithiated species that can be trapped with various electrophiles to install new functional groups with high precision. nih.gov
Modifications on the Imidazole Ring
The imidazole moiety of 6-(1H-imidazol-2-yl)-1,8-naphthyridin-2-amine presents key opportunities for chemical modification to explore its therapeutic potential.
The nitrogen atoms of the imidazole ring are nucleophilic and can undergo alkylation and arylation reactions. These modifications can significantly impact the compound's steric and electronic properties, influencing its interaction with biological targets.
N-Alkylation: The regioselectivity of N-alkylation on imidazole-containing heterocycles can be influenced by reaction conditions. semanticscholar.org Studies on related unsymmetrical imidazoles have shown that palladium-catalyzed N-arylation can be highly regioselective, favoring one nitrogen atom over the other. mit.edu This selectivity is often driven by steric hindrance, where the catalyst preferentially approaches the less hindered nitrogen atom. mit.edu
N-Arylation: The introduction of aryl or heteroaryl groups on the imidazole nitrogen can be achieved through various cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann condensations. niscpr.res.inresearchgate.net These reactions typically employ copper or palladium catalysts to form the C-N bond. mit.eduniscpr.res.in For instance, copper-catalyzed N-arylation has been successfully applied to various imidazoles, demonstrating tolerance to a range of functional groups on the aryl halide. niscpr.res.in The choice of catalyst and ligands is crucial for achieving high yields and selectivity, especially in complex molecules with multiple potential reaction sites. core.ac.uk
| Reaction Type | Catalyst/Reagents | Key Findings | Reference |
|---|---|---|---|
| N-Arylation | Palladium(0) complexes with phosphine (B1218219) ligands | Achieves high regioselectivity for the N1 position of unsymmetrical imidazoles due to steric factors. | mit.edu |
| N-Arylation | Copper(I) complexes | Catalyzes cross-coupling of aryl halides with imidazoles, tolerating various functional groups. | niscpr.res.in |
| N-Alkylation | Various alkylating agents (e.g., alkyl halides) | Regioselectivity is a key challenge, often yielding a mixture of N1 and N3 isomers. | semanticscholar.org |
Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the formation of C-C or C-heteroatom bonds without the need for pre-functionalized starting materials. For the imidazole ring in this compound, C-H functionalization offers a direct route to novel analogs.
Palladium-catalyzed direct C-H arylation has been successfully employed to functionalize fused imidazole-naphthyridine systems. researchgate.net By carefully selecting the reaction conditions, regioselective single or double arylations can be achieved on the imidazole ring. researchgate.net This methodology tolerates a variety of electron-donating and electron-withdrawing groups on the aryl bromide coupling partner, showcasing its versatility. researchgate.net
Synthesis of Structural Analogs and Homologs
The synthesis of analogs is a cornerstone of medicinal chemistry, providing insights into how structural changes affect a compound's biological activity.
SAR studies involve the systematic modification of a lead compound's structure to identify key chemical features responsible for its biological activity. For the this compound scaffold, SAR studies have explored modifications at various positions. nih.govrjraap.com
Research on related 1,8-naphthyridine derivatives has shown that modifications at different positions of the naphthyridine ring can significantly impact biological potency. nih.gov For example, in a series of 1,8-naphthyridine derivatives studied as potential anti-Parkinson's agents, modifications at the 3rd position with various secondary amines were found to enhance binding efficiency to the target receptor. nih.gov Similarly, in the development of antileishmanial agents, SAR studies on 1,6-naphthyridines revealed that replacing a triazole ring with an amide could maintain antiparasitic activity while offering a handle to improve metabolic stability. nih.gov
| Scaffold | Position Modified | Substituent Type | Impact on Activity | Reference |
|---|---|---|---|---|
| 1,8-Naphthyridine | Position 3 | Secondary amines | Enhanced binding efficiency for Adenosine A2A receptor. | nih.gov |
| 1,6-Naphthyridine | Position 7 | Amide vs. Triazole | Amide retained antileishmanial activity, allowing for further optimization. | nih.gov |
| 6-(Indol-2-yl)pyridine-3-sulfonamides | Indole N-1, C-5, C-6 | Various substituents | Optimized pharmacokinetic profile and reduced in vivo metabolism. | researchgate.net |
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. nih.gov For the this compound scaffold, both the imidazole and the 1,8-naphthyridine rings can be considered for bioisosteric replacement.
Imidazole Bioisosteres: Heterocycles such as oxadiazoles, triazoles, and pyrazoles are common bioisosteres for the imidazole ring. nih.gov These replacements can alter the hydrogen bonding capacity, pKa, and metabolic stability of the parent molecule. nih.gov
Naphthyridine Bioisosteres: The 1,8-naphthyridine core can be replaced by other bicyclic heteroaromatic systems like quinolines, quinoxalines, or other naphthyridine isomers (e.g., 1,5- or 1,6-naphthyridine) to explore different spatial arrangements of nitrogen atoms and substituents. nih.govmdpi.com Non-aromatic, saturated bicyclic structures like bicyclo[1.1.1]pentane have also been explored as bioisosteres for phenyl rings to improve physicochemical properties. enamine.net
Chemo- and Regioselectivity Studies in Derivatization
The this compound molecule possesses multiple nucleophilic sites: the amino group at position 2, the two nitrogen atoms on the naphthyridine ring, and the two nitrogen atoms on the imidazole ring. This complexity makes chemo- and regioselectivity a critical consideration during derivatization.
Studies on the N-arylation of 2-aminobenzimidazoles, a structurally related scaffold, have demonstrated that selectivity can be controlled by the choice of catalyst. core.ac.uk A palladium-catalyzed method selectively arylates the exocyclic amino group, while a copper-catalyzed procedure favors arylation of the azole nitrogen. core.ac.uk This orthogonality provides a powerful strategy for the controlled, stepwise derivatization of molecules with multiple reactive nitrogen atoms.
Similarly, in the context of N-arylation of unsymmetrical imidazoles, palladium catalysis with specific phosphine ligands has shown complete regioselectivity for the less sterically hindered nitrogen. mit.edu The ability to direct reactions to a specific site on the this compound scaffold is essential for systematically exploring its chemical space and optimizing its properties for research applications.
Computational and Theoretical Investigations of 6 1h Imidazol 2 Yl 1,8 Naphthyridin 2 Amine
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively for medium to large-sized molecules. DFT methods are widely used to determine the optimized molecular geometry and electronic properties of heterocyclic compounds. nih.govnih.gov For 6-(1H-imidazol-2-yl)-1,8-naphthyridin-2-amine, calculations are typically performed using functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to achieve a reliable description of its structure and properties. researchgate.net
The electronic properties of a molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The analysis of these orbitals is fundamental to understanding a molecule's reactivity and optical properties. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-amino-1,8-naphthyridine moiety, which acts as the principal electron-donating part of the molecule. Conversely, the LUMO is likely distributed across the fused aromatic ring system, which can accept electron density.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that provides insights into the molecule's chemical stability and reactivity. researchgate.net A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions and has higher polarizability.
Natural Bond Orbital (NBO) analysis is another powerful technique used to study intramolecular charge transfer and delocalization of electron density. researchgate.netresearchgate.net This analysis can quantify the stability arising from hyperconjugative interactions and charge delocalization from lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals of the ring system.
Table 1: Predicted Electronic Properties of this compound Based on DFT Calculations on Analogous Structures
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -5.5 eV | Corresponds to the ionization potential; indicates the electron-donating ability of the molecule. |
| LUMO Energy | ~ -1.8 eV | Corresponds to the electron affinity; indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap (ΔE) | ~ 3.7 eV | Reflects chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net |
| Dipole Moment (μ) | ~ 3-5 Debye | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular forces. researchgate.net |
Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. For this compound, characteristic stretching frequencies for N-H bonds (in the amino and imidazole (B134444) groups), C=N, and C=C bonds within the aromatic rings can be calculated. nih.gov These predicted spectra serve as a benchmark for comparison with experimental FT-IR data, helping to validate the synthesized structure. semanticscholar.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed to predict ¹H and ¹³C NMR chemical shifts. mdpi.com Theoretical predictions help in the precise assignment of complex experimental spectra, especially for molecules with multiple aromatic protons and carbons.
UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. nih.gov This analysis can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, the predicted transitions are likely to be π→π* and n→π* in nature, originating from the extensive conjugated system. researchgate.net
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Predicted Values and Remarks |
| ¹H NMR | Chemical Shift (δ, ppm) | Protons on the naphthyridine and imidazole rings are expected in the aromatic region (δ 7.0-9.0 ppm). The amino group protons would likely appear as a broad singlet. |
| ¹³C NMR | Chemical Shift (δ, ppm) | Aromatic carbons are predicted to resonate in the δ 110-160 ppm range. The carbon attached to the amino group and the carbons in the imidazole ring adjacent to nitrogen would be significantly affected by their electronic environment. |
| IR | Wavenumber (cm⁻¹) | N-H stretching (amino & imidazole): ~3300-3500 cm⁻¹. C=N and C=C stretching (aromatic rings): ~1500-1620 cm⁻¹. nih.gov |
| UV-Vis | λmax (nm) | Strong π→π* transitions are expected in the UV region (~250-350 nm), characteristic of extended aromatic systems. |
The molecule possesses several basic nitrogen atoms—in the naphthyridine rings, the imidazole ring, and the exocyclic amino group—making it susceptible to protonation. Understanding the preferred protonation site and the pKa values is crucial for predicting its behavior in physiological environments. Computational methods, combining DFT with continuum solvation models (like PCM or SMD), can predict the pKa of each basic site. This information is vital for drug development, as the charge state of a molecule affects its solubility, membrane permeability, and interaction with biological targets.
Molecular Dynamics (MD) Simulations
While quantum calculations provide static pictures of molecules, Molecular Dynamics (MD) simulations explore their behavior over time. nih.gov By simulating the motion of the molecule in a solvent box (typically water) over nanoseconds, MD can provide insights into its conformational dynamics, flexibility, and interactions with solvent molecules. sid.ir For drug design, MD simulations are also used to assess the stability of a ligand-protein complex, revealing how the molecule adjusts its conformation within the binding pocket and the persistence of key interactions. nih.gov
In Silico Binding Affinity Predictions and Molecular Docking Studies
Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or DNA. researchgate.netresearchgate.net The 1,8-naphthyridine (B1210474) scaffold is a "privileged structure" known to interact with a wide range of biological targets, including kinases, DNA, and various receptors. nih.govmdpi.com
In a typical docking study, the this compound molecule would be placed into the active site of a target protein. A scoring function then evaluates thousands of possible binding poses to identify the most favorable orientation and estimate the binding affinity. researchgate.net These studies can reveal crucial intermolecular interactions, such as hydrogen bonds between the molecule's nitrogen atoms and the protein's residues, or π-stacking interactions between the aromatic rings. mdpi.com Such in silico predictions are instrumental in prioritizing compounds for synthesis and biological testing.
Table 3: Illustrative Molecular Docking Results for this compound against a Hypothetical Kinase Target
| Parameter | Result | Interpretation |
| Docking Score | -9.5 kcal/mol | A lower score indicates a more favorable predicted binding affinity. This value suggests a strong interaction. |
| Binding Mode | The 2-amino group forms a hydrogen bond with the backbone carbonyl of a hinge region residue. The naphthyridine nitrogen acts as a hydrogen bond acceptor. | This pattern is a classic binding mode for many kinase inhibitors, indicating the molecule could potentially inhibit kinase activity. |
| Key Interactions | - Hydrogen bond with GLU-101 - Hydrogen bond with LEU-150 - π-π stacking with PHE-168 | These specific interactions anchor the molecule in the binding pocket and contribute to its binding affinity. |
| Predicted Affinity (Ki) | ~50 nM | This predicted inhibition constant suggests the compound could be a potent inhibitor of the target kinase, warranting experimental validation. |
Ligand-Target Interactions with Model Proteins (e.g., Enzymes, Receptors)
No information is publicly available regarding the molecular docking or other computational studies of this compound with any model proteins, such as enzymes or receptors.
Prediction of Potential Molecular Targets in Research
There are no published studies that predict or identify potential molecular targets for this compound using computational methods.
Mechanistic Studies of Chemical Reactions (Theoretical)
A review of the literature did not yield any theoretical or computational studies on the mechanistic pathways of chemical reactions involving this compound.
Investigation of Molecular Interactions and Biological Research Applications in Vitro/ex Vivo
Cell-Based Phenotypic Screening and Mechanism-Oriented Studies (Non-Clinical)
Studies on Cellular Signaling Pathways (e.g., Apoptosis Induction, Kinase Inhibition)
The 1,8-naphthyridine (B1210474) scaffold is a recognized pharmacophore in the development of molecules targeting cellular signaling pathways, particularly in the context of oncology research. nih.govnih.gov Derivatives of this core structure have been investigated for their ability to inhibit protein kinases and induce apoptosis, two critical mechanisms in cancer therapy.
Kinase Inhibition: The 1,8-naphthyridine nucleus is a key component of numerous compounds designed as protein kinase inhibitors. researchgate.net For instance, derivatives of 5H-benzo[c] researchgate.netnih.govnaphthyridin-6-one have shown potency as selective inhibitors of the cyclic AMP-dependent protein kinase (PKA) catalytic subunit. researchgate.net While not the specific compound , a structurally related 1,6-naphthyridin-2-amine (B91811) derivative was developed as a highly potent inhibitor of cyclin-dependent kinase 4/6 (CDK4/6), demonstrating the potential of the broader naphthyridin-amine scaffold to interact with the ATP-binding pocket of kinases. nih.gov The imidazole (B134444) moiety is also a well-established component in kinase inhibitors, often involved in crucial hydrogen bonding interactions with the kinase hinge region. researchgate.netjopir.in The combination of the 1,8-naphthyridine core with an imidazole substituent suggests a strong potential for kinase inhibitory activity.
Apoptosis Induction: Several 1,8-naphthyridine derivatives have demonstrated the ability to induce apoptosis in cancer cell lines. Studies on various human cancer cell lines, including cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3), have shown that certain naphthyridine compounds exhibit potent cytotoxic effects. nih.govnih.gov For example, a series of new 2-phenyl-7-methyl-1,8-naphthyridine derivatives displayed significant cytotoxic activity against the human breast cancer cell line (MCF7), with some derivatives showing higher potency than the reference drug staurosporine. researchgate.net The mechanism of this cytotoxicity is often linked to the inhibition of key enzymes like topoisomerase II or the disruption of microtubule dynamics, leading to cell cycle arrest and programmed cell death. nih.govnih.gov
Table 1: Examples of Biologically Active Naphthyridine Derivatives in Cellular Signaling Studies
| Compound Class | Target/Activity | Cell Line(s) | Reference |
|---|---|---|---|
| 2-Phenyl-7-methyl-1,8-naphthyridine derivatives | Cytotoxicity, Apoptosis Induction | MCF7 (Breast Cancer) | researchgate.net |
| General Naphthyridine derivatives | Cytotoxicity, Topoisomerase II Inhibition | HeLa, HL-60, PC-3 | nih.govnih.gov |
| 5H-Benzo[c] researchgate.netnih.govnaphthyridin-6-one derivatives | Protein Kinase A (PKA) Inhibition | Not specified | researchgate.net |
| 1,6-Naphthyridin-2-amine derivative | CDK4/6 Inhibition | MCF-7, Colo-205, A549 | nih.gov |
Modulatory Effects on Inflammatory Mediators (In Vitro)
The 1,8-naphthyridine core is recognized for its significant anti-inflammatory properties. researchgate.netresearchgate.net In vitro studies have shown that derivatives can modulate the production of key inflammatory mediators.
For instance, a study on 1,8-naphthyridine-3-carboxamide derivatives assessed their effect on cytokine and chemokine levels secreted by murine bone marrow-derived dendritic cells. researchgate.net Another derivative, 7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide (C-34), was shown to be a potent inhibitor of inflammatory markers in a lipopolysaccharide (LPS)-treated mouse dendritic cell model. documentsdelivered.com C-34 significantly inhibited the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. documentsdelivered.com Similarly, novel 5-aminoimidazo[1,2-a] researchgate.netnih.govnaphthyridine and 5-amino nih.govresearchgate.netnih.govtriazolo[4,3-a] researchgate.netnih.govnaphthyridine derivatives have demonstrated potent anti-inflammatory activity in vivo. nih.govnih.gov These findings suggest that the 1,8-naphthyridine scaffold can interfere with inflammatory signaling cascades, making it a promising backbone for the development of anti-inflammatory agents.
Structure-Activity Relationship (SAR) Elucidation for Biological Interactions
Correlation of Structural Features with Observed Biological Research Effects
Structure-activity relationship (SAR) studies on 1,8-naphthyridine derivatives have provided insights into the structural requirements for their biological effects. For cytotoxicity, 3D-QSAR models have suggested that modifications at several positions on the naphthyridine ring are critical. nih.govnih.gov
C-1 Position: The NH group at the C-1 position is often important for activity. The introduction of hydrogen bond donor groups in this region is suggested to enhance cytotoxicity. nih.gov
C-2 Position: Substituents at the C-2 position can significantly influence activity. For example, replacing a chlorine atom with various amine scaffolds is a common strategy to modulate biological effects.
C-3 Position: The introduction of carboxamide or other heterocyclic moieties at C-3 has yielded compounds with potent anti-inflammatory and cytotoxic activities. researchgate.net
C-4 Position: A carbonyl group at the C-4 position appears to be a favorable feature for cytotoxicity, with hydrophilic and negatively charged groups in this vicinity increasing activity. nih.gov
Imidazole Moiety: The imidazole ring itself is a versatile scaffold with multiple sites for modification that contribute to pharmacological properties. researchgate.netjopir.in Its presence in biomolecules like histidine highlights its importance in biological interactions, often acting as a hydrogen bond donor or acceptor, or as a ligand for metal ions in enzymes. chemijournal.com
In a series of researchgate.netnih.gov-Naphthyridine derivatives evaluated as enzyme inhibitors, substitutions on a phenyl ring attached to the core structure dramatically influenced potency. For example, a bromo-substitution resulted in high potency against carbonic anhydrase isozymes, whereas fluorine or anisole (B1667542) substitutions led to reduced or lost activity. nih.gov
Identification of Pharmacophoric Elements for Target Engagement
A pharmacophore model describes the essential spatial arrangement of features necessary for a molecule to interact with a specific biological target. For 1,8-naphthyridine derivatives, key pharmacophoric elements for anticancer and anti-inflammatory activity can be inferred.
A typical pharmacophore model for cyclooxygenase inhibitors, a target in inflammation, includes hydrogen bond acceptors, hydrophobic groups, and aromatic rings. pharmacophorejournal.com For 1,8-naphthyridine derivatives, the key features often include:
Hydrogen Bond Acceptors/Donors: The nitrogen atoms within the naphthyridine rings and the 2-amino group can act as hydrogen bond acceptors and donors, respectively. The imidazole ring also contains both donor (N-H) and acceptor (pyridine-like nitrogen) sites, which are crucial for interactions with protein targets like kinases. researchgate.net
Aromatic/Hydrophobic Regions: The planar, bicyclic 1,8-naphthyridine core provides a significant hydrophobic surface that can engage in π-π stacking or hydrophobic interactions within a target's binding site.
Substituent Vector Regions: The various positions on the naphthyridine ring (e.g., C-2, C-3, C-6, C-7) serve as points for chemical modification, allowing the introduction of diverse functional groups to optimize target binding, selectivity, and pharmacokinetic properties.
The combination of the planar, aromatic 1,8-naphthyridine scaffold with the hydrogen-bonding capacity of the 2-amino and imidazolyl groups in 6-(1H-imidazol-2-yl)-1,8-naphthyridin-2-amine defines its core pharmacophoric features for potential target engagement.
Coordination Chemistry and Advanced Material Science Research Applications
Ligand Design and Metal Complexation Studies
The design of ligands is a cornerstone of coordination chemistry, dictating the structure, stability, and properties of the resulting metal complexes. The molecular architecture of 6-(1H-imidazol-2-yl)-1,8-Naphthyridin-2-amine, with its distinct nitrogen donor atoms, allows for a variety of binding possibilities with metal ions. The 1,8-naphthyridine (B1210474) core provides a bidentate chelation site, which is known to form stable complexes with a range of transition metals. wikipedia.org The addition of the imidazole (B134444) group introduces further coordination possibilities, potentially allowing the ligand to act as a tridentate or a bridging ligand between multiple metal centers. wikipedia.org
Synthesis and Characterization of Metal Chelates with Transition Metals
The synthesis of metal chelates with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent and reaction conditions can influence the final structure of the complex. The characterization of these newly synthesized metal chelates is carried out using a variety of spectroscopic and analytical techniques.
Common characterization techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the coordination of the ligand to the metal ion by observing shifts in the proton and carbon signals upon complexation.
Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=N and N-H bonds in the ligand can provide evidence of coordination.
UV-Visible Spectroscopy: This technique is used to study the electronic transitions within the metal complex, providing insights into its electronic structure.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Confirm ligand coordination | Shift in proton signals of the naphthyridine and imidazole rings. |
| IR Spectroscopy | Identify coordination sites | Changes in C=N and N-H stretching frequencies. |
| UV-Vis Spectroscopy | Analyze electronic transitions | Appearance of new absorption bands corresponding to metal-to-ligand charge transfer (MLCT). |
| X-ray Crystallography | Determine 3D structure | Provides precise bond lengths, angles, and coordination geometry. |
Exploration of Binding Modes and Coordination Geometries
The versatile structure of this compound allows for several potential binding modes. As a bidentate ligand, it can chelate a metal ion through the two nitrogen atoms of the 1,8-naphthyridine ring. libretexts.org The imidazole nitrogen can also participate in coordination, leading to a tridentate binding mode. nih.gov Furthermore, the ligand can act as a bridge between two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers. researchgate.net
The coordination geometry around the metal center is influenced by factors such as the size and charge of the metal ion, the stoichiometry of the reaction, and the presence of counter-ions or solvent molecules. Common geometries observed for transition metal complexes with N-heterocyclic ligands include tetrahedral, square planar, and octahedral. researchgate.net For instance, with a metal ion like Cu(II), a distorted square planar or square pyramidal geometry might be expected, while a metal ion like Zn(II) could adopt a tetrahedral geometry. researchgate.net
Luminescent Metal Complexes for Research Sensors and Optoelectronic Materials
Luminescent metal complexes are of significant interest due to their potential applications in sensing, bioimaging, and organic light-emitting diodes (OLEDs). nih.govresearchgate.net The combination of a rigid, aromatic ligand like this compound with a suitable transition metal can lead to complexes with interesting photophysical properties.
Photophysical Property Investigations (e.g., Quantum Yield, Lifetime, Solvatochromism)
The photophysical properties of metal complexes are crucial for their application as luminescent materials. Key parameters that are investigated include:
Quantum Yield (Φ): This measures the efficiency of the emission process, representing the ratio of photons emitted to photons absorbed. High quantum yields are desirable for bright luminescent materials. nih.gov
Luminescence Lifetime (τ): This is the average time the molecule spends in the excited state before returning to the ground state. Lifetimes can range from nanoseconds to microseconds and are indicative of the nature of the emissive state (fluorescence or phosphorescence). researchgate.netrsc.org
Solvatochromism: This is the change in the color of the emission in different solvents. wikipedia.org This phenomenon arises from the differential stabilization of the ground and excited states of the complex by the solvent molecules and can be used to probe the nature of the excited state. rsc.orgmdpi.comacs.org
| Property | Description | Significance |
| Quantum Yield (Φ) | Efficiency of light emission. | Higher values indicate brighter luminescence. |
| Luminescence Lifetime (τ) | Duration of the excited state. | Helps to distinguish between fluorescence and phosphorescence. |
| Solvatochromism | Emission color change with solvent polarity. | Provides insight into the electronic nature of the excited state. |
Application in Anion/Cation Sensing (Research Prototypes)
Luminescent metal complexes can be designed as sensors for the detection of specific anions or cations. researchgate.net The binding of an analyte to the metal center or the ligand can cause a change in the luminescence properties of the complex, such as an enhancement ("turn-on") or quenching ("turn-off") of the emission. rsc.org The selectivity of the sensor is determined by the specific interactions between the host complex and the guest analyte. For example, the presence of the amine and imidazole groups in this compound could provide hydrogen bonding sites for the recognition of anions like fluoride (B91410) or acetate (B1210297). nih.gov Similarly, the coordination of specific metal cations could be signaled by a distinct luminescent response. acs.org
Self-Assembly and Supramolecular Chemistry Research
Self-assembly is a process where molecules spontaneously organize into well-defined structures. In the context of coordination chemistry, the interaction between metal ions and organic ligands like this compound can lead to the formation of complex supramolecular architectures, such as metal-organic frameworks (MOFs). rsc.orgepfl.ch The directionality of the coordination bonds and the geometry of the ligand play a crucial role in determining the final structure of the self-assembled entity. The imidazole and naphthyridine units can direct the formation of specific network topologies. The resulting porous materials can have applications in gas storage, separation, and catalysis. oup.comoup.com
General information on related but distinct molecules, such as various 1,8-naphthyridine derivatives or imidazole-containing compounds, is available. However, this information does not directly address the chemical behavior or applications of "this compound."
Therefore, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content, including data tables and detailed research findings, as no published research on this specific compound in the requested areas could be identified. To provide a scientifically accurate response, one would need access to synthesis and characterization data, crystallographic information for its metal complexes or self-assembled structures, and studies on its polymerization or incorporation into polymeric matrices, none of which appear to be available in the public domain for "this compound."
Advanced Characterization and Analytical Methodologies for Research
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the calculation of a unique molecular formula.
For 6-(1H-imidazol-2-yl)-1,8-Naphthyridin-2-amine, with a molecular formula of C₁₁H₉N₅, the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated. This experimental value is then compared to the theoretical mass to confirm the elemental composition.
Predicted HRMS Data for C₁₁H₉N₅:
Molecular Formula: C₁₁H₉N₅
Theoretical Exact Mass [M] : 211.08579
Theoretical m/z for [M+H]⁺ : 212.09357
In addition to molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments are used to analyze fragmentation patterns. nih.govresearchgate.net By inducing fragmentation of the parent ion, characteristic daughter ions are produced, which provide valuable information about the molecule's structural connectivity. Expected fragmentation of the naphthyridine and imidazole (B134444) rings would further corroborate the proposed structure. mdpi.com For instance, cleavage might occur at the bond connecting the two heterocyclic systems or involve ring-opening pathways of either the imidazole or naphthyridine core. nih.gov
| Ion Species | Molecular Formula | Theoretical m/z |
|---|---|---|
| [M+H]⁺ | C₁₁H₁₀N₅⁺ | 212.09357 |
| [M+Na]⁺ | C₁₁H₉N₅Na⁺ | 234.07551 |
| [M+K]⁺ | C₁₁H₉N₅K⁺ | 250.04945 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution. nih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals. lew.ro
¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, distinct signals are expected for the protons on the naphthyridine and imidazole rings, as well as for the amine (-NH₂) and imidazole (-NH) protons. Aromatic protons on the naphthyridine ring typically appear in the downfield region (δ 7.0-9.0 ppm). Protons on the imidazole ring also resonate in the aromatic region. researchgate.netnih.gov The amine and imidazole N-H protons are expected to be broad and their chemical shift can be solvent-dependent.
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The naphthyridine and imidazole ring carbons would appear in the aromatic region (typically δ 110-160 ppm). lew.ro Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, although only CH and quaternary carbons are present in the aromatic core of the target molecule.
2D NMR:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This is crucial for tracing the proton connectivity within the naphthyridine and imidazole rings. lew.ro
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is vital for connecting the imidazole and naphthyridine fragments and for assigning quaternary carbons that have no attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close to each other in space, which helps in confirming the stereochemistry and conformation of the molecule.
| Atom Type | Technique | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| Naphthyridine-H | ¹H NMR | 7.0 – 9.0 | Specific shifts and coupling patterns depend on substitution. |
| Imidazole-H | ¹H NMR | 7.0 – 8.0 | Characteristic signals for the imidazole ring protons. researchgate.net |
| Amine (-NH₂) | ¹H NMR | 5.0 – 7.0 | Typically a broad singlet, exchangeable with D₂O. |
| Imidazole (-NH) | ¹H NMR | 10.0 – 13.0 | Typically a broad singlet, downfield, exchangeable with D₂O. nih.gov |
| Naphthyridine/Imidazole-C | ¹³C NMR | 110 – 160 | Aromatic carbons. |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. edinst.commt.com These two methods are complementary, as a vibrational mode may be active in one technique but not the other, depending on changes in the dipole moment (IR) or polarizability (Raman). youtube.comtriprinceton.org
For this compound, key vibrational modes would include:
N-H Stretching: The primary amine (-NH₂) and the imidazole N-H group will show characteristic stretching vibrations, typically in the range of 3100-3500 cm⁻¹. The amine group may show two distinct bands (symmetric and asymmetric stretching).
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.
C=N and C=C Stretching: Vibrations from the double bonds within the naphthyridine and imidazole aromatic rings will appear in the 1400-1650 cm⁻¹ region. nih.gov
N-H Bending: The amine group will also exhibit a characteristic bending (scissoring) vibration, typically around 1600-1650 cm⁻¹.
These spectral fingerprints are crucial for confirming the presence of the key functional groups and for studying intermolecular interactions, such as hydrogen bonding, in the solid state. americanpharmaceuticalreview.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (N-H) | Stretching | 3300 - 3500 |
| Imidazole (N-H) | Stretching | 3100 - 3300 (Broad) |
| Aromatic (C-H) | Stretching | 3000 - 3100 |
| Aromatic (C=C / C=N) | Stretching | 1400 - 1650 |
| Amine (N-H) | Bending | 1600 - 1650 |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
Single-crystal X-ray crystallography provides the most definitive structural information for a compound in the solid state. This technique determines the precise three-dimensional arrangement of atoms in a crystal lattice, yielding accurate bond lengths, bond angles, and torsional angles.
For this compound, an X-ray crystal structure would:
Unambiguously confirm the connectivity of the imidazole and naphthyridine rings.
Reveal the planarity of the aromatic systems.
Detail the conformation of the molecule, particularly the dihedral angle between the two heterocyclic rings.
Provide insight into the intermolecular forces that stabilize the crystal packing, such as hydrogen bonding involving the amine and imidazole N-H groups, and potential π–π stacking interactions between the aromatic rings. researchgate.netnih.gov
Such detailed structural information is invaluable for understanding the molecule's physical properties and for computational studies like molecular docking. nih.gov
Chromatographic Techniques for Purity Assessment and Isolation in Research
Chromatographic methods are essential for both the purification of synthesized compounds and the assessment of their purity. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of a research compound. nih.gov A sample is dissolved in a suitable solvent and injected into a column packed with a stationary phase (commonly C18 silica (B1680970) for reverse-phase HPLC). A mobile phase is pumped through the column, and separation occurs based on the analyte's affinity for the stationary versus the mobile phase.
A typical HPLC analysis for this compound would involve:
Column: A reverse-phase column (e.g., C8 or C18).
Mobile Phase: A gradient of an aqueous solvent (often with a buffer like formic acid or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol.
Detection: A UV-Vis detector, typically a photodiode array (PDA) detector, which can monitor absorbance at multiple wavelengths simultaneously. The extended aromatic system of the compound is expected to have a strong UV absorbance. nih.gov
The result is a chromatogram where the area of the main peak, relative to the total area of all peaks, is used to calculate the compound's purity, typically expressed as a percentage. A purity level of ≥95% is generally required for compounds used in subsequent biological or material science research. nih.govjfda-online.com
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is invaluable for the qualitative and quantitative analysis of volatile and thermally stable compounds. For this compound, GC-MS would serve to confirm its molecular weight and provide insights into its fragmentation patterns, which are crucial for structural elucidation and identification of potential impurities.
In a typical GC-MS analysis, the compound would be introduced into the GC system, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interactions with the stationary phase of the column. Following separation, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization process leads to the formation of a molecular ion (M+) and a series of fragment ions.
The expected mass spectrum of this compound would exhibit a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be characteristic of its structure, with cleavages occurring at the weaker bonds and leading to the formation of stable ions. Common fragmentation patterns for N-heterocyclic compounds often involve the loss of small neutral molecules like HCN. For amines, alpha-cleavage is a dominant fragmentation pathway. Aromatic systems, due to their stability, often show prominent molecular ion peaks.
Table 1: Predicted GC-MS Fragmentation for this compound
| Predicted Fragment | Description of Neutral Loss/Fragment Ion |
| Molecular Ion (M+) | The intact molecule with one electron removed. |
| [M-HCN]+ | Loss of hydrogen cyanide from the imidazole or naphthyridine ring. |
| [M-NH2]+ | Loss of the amino group. |
| Imidazolyl Cation | Fragmentation leading to the formation of the imidazolyl cation. |
| Naphthyridinyl Cation | Fragmentation resulting in the naphthyridinyl core structure. |
This table is predictive and based on the general fragmentation patterns of related heterocyclic compounds.
UV-Visible Absorption and Fluorescence Spectroscopy for Electronic Properties
UV-Visible absorption and fluorescence spectroscopy are key techniques for probing the electronic transitions within a molecule. The 1,8-naphthyridine (B1210474) core is known to be a fluorescent scaffold, and its photophysical properties are highly sensitive to the nature and position of substituents.
UV-Visible Absorption Spectroscopy
The UV-Visible absorption spectrum of this compound is expected to show characteristic absorption bands in the UV and possibly the near-visible region. These absorptions correspond to π → π* and n → π* electronic transitions within the conjugated system of the naphthyridine and imidazole rings. The presence of the amino group, an electron-donating group, is anticipated to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 1,8-naphthyridine core.
Studies on similar 2-amino-1,8-naphthyridine derivatives have shown maximum absorption wavelengths (λmax) in the range of 336 to 341 nm. nih.gov It is therefore reasonable to predict that this compound will exhibit a primary absorption band in a similar region. The solvent environment can also influence the absorption spectrum, with polar solvents potentially causing shifts in the λmax values.
Fluorescence Spectroscopy
Upon absorption of light, the molecule is promoted to an excited electronic state. For fluorescent molecules like many 1,8-naphthyridine derivatives, this energy is then partially released as light as the molecule returns to its ground state. The emitted light is of a longer wavelength (lower energy) than the absorbed light, a phenomenon known as the Stokes shift.
The fluorescence spectrum of this compound would be characterized by its emission maximum (λem) and its quantum yield (ΦF), which is a measure of the efficiency of the fluorescence process. For analogous 2-amino-1,8-naphthyridine dimers, emission maxima have been reported in the range of 389.5 to 398.5 nm when excited at 334 nm. nih.gov Similarly, 2,7-dialkylamino-1,8-naphthyridines exhibit fluorescence with emission maxima between 360 and 500 nm upon excitation at 340 nm. mdpi.com
The substitution pattern on the naphthyridine ring significantly impacts the fluorescence properties. The amino group at the 2-position is a key contributor to the fluorescence of this class of compounds. The imidazole substituent at the 6-position is also expected to modulate the electronic properties and thus the fluorescence behavior of the molecule.
Table 2: Expected Photophysical Properties of this compound in Solution
| Parameter | Predicted Range/Value | Basis of Prediction |
| Absorption Maximum (λmax) | 330 - 350 nm | Data from analogous 2-amino-1,8-naphthyridine derivatives. nih.gov |
| Emission Maximum (λem) | 380 - 450 nm | Data from various fluorescent 2-amino-1,8-naphthyridine compounds. nih.govmdpi.com |
| Stokes Shift | ~50 - 100 nm | Calculated from the predicted λmax and λem values. |
| Fluorescence Quantum Yield (ΦF) | Moderate | Dependent on solvent and specific electronic structure. |
This table presents predicted values based on data from structurally similar compounds and is intended for illustrative purposes.
Future Directions and Emerging Research Avenues
Discovery of Novel Biological Research Targets (In Vitro)
The unique structural combination of the 1,8-naphthyridine (B1210474) core with an imidazole (B134444) moiety suggests that 6-(1H-imidazol-2-yl)-1,8-Naphthyridin-2-amine and its analogues could interact with a variety of novel biological targets. The parent 1,8-naphthyridine scaffold is known to exhibit a broad spectrum of activities, providing a strong basis for future in vitro investigations. researchgate.netresearchgate.net
Future research could focus on screening this compound against panels of kinases, given that similar heterocyclic structures are known kinase inhibitors. The imidazole and 2-amino groups provide hydrogen bonding capabilities that could be crucial for binding within ATP-binding sites. Furthermore, the planar nature of the naphthyridine ring is ideal for intercalation with DNA or binding to enzymes that process nucleic acids, such as topoisomerases and DNA gyrase. researchgate.net The demonstrated activity of other naphthyridine derivatives against protozoan parasites like Naegleria fowleri and Leishmania suggests that this compound could be a promising candidate for identifying new antiparasitic targets. nih.govmdpi.com
| Potential Target Class | Rationale for Investigation | Example Targets |
| Protein Kinases | Heterocyclic scaffolds are common in kinase inhibitors. | EGFR, VEGFR, CDK family |
| DNA/RNA Processing Enzymes | Planar aromatic system allows for intercalation and groove binding. | Topoisomerases, DNA Gyrase, Helicases |
| G-Protein Coupled Receptors (GPCRs) | The scaffold can be modified to mimic endogenous ligands. | Adenosine Receptors, Serotonin Receptors nih.gov |
| Metalloproteins | Imidazole moiety is a known metal chelator. | Zinc-dependent enzymes, Matrix Metalloproteinases |
| Antiparasitic Targets | Broad activity of the naphthyridine class against protozoa. mdpi.com | Novel enzymes or structural proteins in Leishmania, Trypanosoma |
Development of Advanced Synthetic Methodologies for Complex Derivatives
The generation of a diverse chemical library based on the this compound scaffold is essential for exploring its full potential. While classical methods like the Friedländer annulation provide access to the core structure, future efforts will likely focus on more advanced and efficient synthetic strategies. nih.gov
The development of one-pot, multicomponent reactions (MCRs) would be a significant step forward, allowing for the rapid assembly of complex derivatives from simple starting materials. nih.gov Furthermore, late-stage functionalization techniques could be employed to modify the core structure, enabling the introduction of various functional groups to fine-tune biological activity and physicochemical properties. Methodologies for creating difunctionalized naphthyridines are particularly relevant for accessing the 2-amino, 6-imidazole substitution pattern. nih.govresearchgate.net The use of heteroaryl ditriflates as reactive intermediates could also provide a rapid route for diversification of the naphthyridine scaffold. acs.org
| Synthetic Strategy | Advantages | Potential Application |
| Multicomponent Reactions (MCRs) | High efficiency, atom economy, rapid generation of diversity. | Library synthesis for high-throughput screening. |
| Late-Stage Functionalization (e.g., C-H activation) | Modification of complex molecules without de novo synthesis. | Creating analogues with improved potency or ADME properties. |
| Flow Chemistry | Improved safety, scalability, and reaction control. | Large-scale, GMP-compliant synthesis of lead candidates. |
| Combinatorial Chemistry on Solid Support | High-throughput synthesis of large, indexed libraries. | Systematic exploration of structure-activity relationships (SAR). |
Integration into High-Throughput Screening Platforms (In Vitro)
To efficiently explore the biological potential of this compound, its integration into high-throughput screening (HTS) platforms is a critical future direction. Libraries of derivatives can be synthesized and screened against thousands of biological targets to identify novel activities. mdpi.com
Phenotypic screening, where compounds are tested for their effects on whole cells or organisms, could uncover unexpected therapeutic applications. For example, screening against a panel of cancer cell lines could identify specific sensitivities. researchgate.net Target-based screening, conversely, would involve testing the compound library against specific, purified proteins (e.g., enzymes, receptors) to identify direct molecular interactions. Given the structural features of the compound, HTS campaigns against kinase panels, GPCRs, and microbial pathogens would be particularly promising. The amenability of the 1,8-naphthyridine scaffold for library creation makes it an ideal candidate for such large-scale screening efforts. nih.gov
| Screening Platform | Objective | Potential Outcomes |
| High-Content Cellular Imaging | Assess effects on cell morphology, organelle health, and protein localization. | Identification of novel mechanisms of action and toxicity profiles. |
| Biochemical Assays (e.g., Kinase Panels) | Quantify inhibitory activity against specific enzyme families. | Discovery of potent and selective enzyme inhibitors. |
| Antimicrobial Susceptibility Testing | Determine efficacy against a broad range of bacteria and fungi. | Identification of new leads for antibiotic development. |
| Reporter Gene Assays | Measure the modulation of specific signaling pathways in cells. | Elucidation of the compound's effect on cellular signaling networks. |
Applications in Chemical Probes for Biological Systems
The intrinsic properties of the 1,8-naphthyridine ring system make it an attractive scaffold for the development of chemical probes to study biological systems. Many 1,8-naphthyridine derivatives exhibit fluorescence, a key feature for probes used in bioimaging. mdpi.comresearchgate.net
The this compound structure could be engineered into a fluorescent probe. The imidazole group is a well-known chelator of metal ions such as zinc, copper, and iron, suggesting the potential to develop a selective fluorescent sensor for these biologically important cations. researchgate.net The 2-amino group serves as a convenient handle for conjugation to other molecules, such as targeting ligands (to direct the probe to specific cells or organelles) or reactive groups for covalent labeling of proteins. Such probes could be used to visualize biological processes in living cells with high spatial and temporal resolution. mdpi.comnih.gov
| Probe Type | Design Strategy | Potential Biological Application |
| Fluorescent Ion Sensor | Exploit the metal-chelating properties of the imidazole moiety. | Imaging intracellular fluctuations of Zn²⁺ or other transition metals. documentsdelivered.com |
| Organelle-Targeted Probe | Attach lipophilic cations or specific targeting peptides. | Staining and monitoring the health of mitochondria or the nucleus. researchgate.net |
| Affinity-Based Probe | Functionalize the 2-amino group with a biotin (B1667282) or azide (B81097) tag. | Identifying protein binding partners via pull-down experiments. |
| Reactive Probe | Incorporate an electrophilic warhead to covalently label target proteins. | Activity-based protein profiling to map enzyme activity in situ. nih.gov |
Exploration of New Material Science Applications
Beyond biology, the rigid, planar, and electron-deficient nature of the 1,8-naphthyridine core suggests significant potential in material science. These properties are highly desirable for applications in organic electronics. nih.gov
Derivatives of this compound could be investigated as components of Organic Light-Emitting Diodes (OLEDs). The naphthyridine core can serve as an excellent electron-transporting or emissive material. mdpi.com The ability of the imidazole and naphthyridine nitrogens to coordinate with metal ions also opens the door to creating novel coordination polymers and metal-organic frameworks (MOFs). researchgate.net These materials could have applications in catalysis, gas storage, or as chemical sensors. The photophysical properties of such materials could be tuned by modifying the substituents on the core structure, leading to new dyes and pigments.
| Material Application | Relevant Properties of the Scaffold | Future Research Direction |
| Organic Electronics (OLEDs) | Electron-deficient core, high thermal stability, potential for fluorescence. | Synthesis of derivatives with tailored HOMO/LUMO levels for efficient charge transport and emission. mdpi.com |
| Coordination Polymers/MOFs | Multiple nitrogen atoms for metal coordination. | Self-assembly with various metal ions to form porous materials for catalysis or gas separation. researchgate.net |
| Corrosion Inhibition | Nitrogen atoms can adsorb onto metal surfaces. | Evaluation as a component in anti-corrosion coatings for steel and other alloys. nih.gov |
| Luminescent Materials | Rigid, planar structure often leads to high fluorescence quantum yields. | Development of novel solid-state lighting materials and fluorescent dyes. |
Green and Sustainable Chemistry in the Synthesis and Derivatization of the Compound
As with all areas of chemical synthesis, the application of green chemistry principles to the production of this compound and its derivatives is a crucial future direction. The goal is to develop synthetic routes that are more environmentally benign, safer, and more efficient.
Research is already moving towards greener syntheses of the 1,8-naphthyridine core. rsc.org This includes the use of water as a solvent, the development of reusable catalysts, and the application of alternative energy sources like microwave or ultrasonic irradiation to accelerate reactions and improve yields. nih.govnih.govekb.eg For instance, the Friedländer synthesis, a key reaction for forming the naphthyridine ring, has been successfully performed in water using biocompatible ionic liquids as catalysts. nih.gov Future work will focus on adapting these green methods for the multi-step synthesis of complex, functionalized molecules like this compound, minimizing waste and avoiding hazardous reagents and solvents.
| Green Chemistry Principle | Synthetic Approach | Anticipated Benefit |
| Use of Safer Solvents | Performing reactions in water or bio-based solvents. | Reduced environmental impact and improved worker safety. rsc.org |
| Catalysis | Employing reusable solid-supported or nanoparticle catalysts. | Minimized waste, lower costs, and easier product purification. nih.gov |
| Atom Economy | Designing syntheses via multicomponent reactions (MCRs). | Maximizing the incorporation of starting materials into the final product. |
| Energy Efficiency | Utilizing microwave or sonochemical methods. | Reduced reaction times and lower energy consumption. ekb.eg |
Q & A
Q. Critical Factors :
- Temperature : Higher temperatures (>100°C) in H₃PO₄ promote cyclization but may degrade sensitive functional groups .
- Catalysts : Basic alumina or EtONa improves regioselectivity in multi-step syntheses .
Q. Troubleshooting :
- Use kinetic studies (e.g., time-resolved NMR) to monitor intermediate formation.
- Optimize solvent polarity (e.g., CH₂Cl₂ vs. H₂O) to stabilize transition states .
Advanced Question: What is the role of the 1H-imidazol-2-yl group in modulating adenosine receptor (AR) affinity for this compound?
Methodological Answer:
The imidazole moiety acts as a bioisostere for purine bases, enhancing AR binding:
- A₂A Receptor : Imidazole N–H forms hydrogen bonds with Thr256 and Glu169 residues, confirmed by molecular docking .
- SAR Studies : Derivatives with 6-(imidazol-2-yl) groups show nanomolar affinity (Ki < 50 nM) for A₂B subtypes, linked to improved efficacy in cAMP assays .
Q. Strategies :
- Prodrug Design : Mask amine groups with acetyl or tert-butoxycarbonyl (Boc) protections to reduce PSA .
- Salt Formation : Hydrochloride salts improve aqueous solubility without altering PSA .
Advanced Question: How do competing reaction pathways affect the synthesis of 6-substituted-1,8-naphthyridin-2-amine derivatives?
Methodological Answer:
Side reactions include:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
